Product packaging for 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone(Cat. No.:CAS No. 2243512-29-8)

1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone

Cat. No.: B2356927
CAS No.: 2243512-29-8
M. Wt: 140.182
InChI Key: OPCFXSLFGKWOME-UHFFFAOYSA-N
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Description

1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone is a specialized organic compound featuring a bicyclic [3.2.0] scaffold incorporating both oxygen and ketone functionalities. This structural motif is of significant interest in synthetic and medicinal chemistry research. The 2-oxabicyclo[3.2.0]heptane core represents a fused oxetane-cyclopentane ring system, which can serve as a versatile synthetic intermediate or a key structural element in the development of novel molecular entities . Compounds based on the oxabicyclo scaffold have demonstrated considerable research potential across multiple domains. Structural analogs have been investigated as key intermediates in synthetic methodology development, including intramolecular cyclization reactions for constructing complex oxygen-containing ring systems . Furthermore, related oxa- and aza-bicyclic compounds have shown promising biological activities in preliminary research, with some derivatives being explored for their potential effects on biological targets . The mechanism of action for research applications varies by specific derivative and research context, with some related compounds interacting with enzymatic processes or serving as structural mimics of natural products. Researchers value this chemical scaffold for its conformational restriction and potential to modulate physicochemical properties in structure-activity relationship studies. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for food, cosmetic, or household applications. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B2356927 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone CAS No. 2243512-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-oxabicyclo[3.2.0]heptan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-10-8(6)7/h6-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCFXSLFGKWOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Diastereoselective Synthesis of 1 2 Oxabicyclo 3.2.0 Heptan 7 Yl Ethanone Derivatives

Diastereoselectivity in Intramolecular [2+2] Cycloaddition Pathways

The intramolecular [2+2] photocycloaddition is a cornerstone for the construction of the bicyclo[3.2.0]heptane skeleton. This method is often characterized by high levels of diastereoselectivity, which is influenced by the reaction conditions and the structure of the acyclic precursor. researchgate.net

In organophotoredox-catalyzed radical anion [2+2] photocycloadditions of aryl bis-enone derivatives, a remarkable degree of stereocontrol has been observed. Although the reaction can theoretically generate up to sixteen different stereoisomers by creating four new stereocenters, typically only two are formed and isolated. mdpi.comnih.gov Experimental and computational studies have confirmed that these reactions, often mediated by catalysts like Eosin Y under visible light, proceed through a syn-closure pathway. This mechanistic preference favors the formation of products with a cis-anti configuration. mdpi.com The efficiency of intramolecular [2+2] cycloadditions has also been demonstrated in the synthesis of related structures from styrylketene precursors. researchgate.net

Compared to their intermolecular counterparts, intramolecular [2+2] photocycloaddition reactions generally exhibit superior diastereoselectivity. researchgate.net In specific cases, this approach can yield a single, stereochemically pure product, making it a highly valuable strategy for accessing complex, functionalized bicyclic systems. researchgate.net The use of a copper(I) catalyst in intramolecular [2+2] photocycloadditions of certain dienes has also been shown to produce bicyclo[3.2.0]heptane products with excellent diastereoselectivity and in high yields. acs.org

Table 1: Diastereoselectivity in a Radical Anion [2+2] Photocycloaddition
SubstrateCatalyst SystemKey OutcomeReference
Aryl bis-enone with chiral oxazolidinoneEosin Y, LiBr, Green LightFormation of only 2 out of 16 possible stereoisomers, favoring a cis-anti product via a syn-closure pathway. mdpi.com

Enantioselective Approaches Employing Chiral Auxiliaries or Asymmetric Catalysis

Achieving enantiocontrol in the synthesis of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone derivatives is critical for accessing single enantiomers. This is primarily accomplished by employing either chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, or through asymmetric catalysis, where a substoichiometric amount of a chiral catalyst generates an enantiomerically enriched product.

Chiral auxiliaries have proven effective in guiding the stereoselectivity of photo-induced radical addition reactions. nih.gov For instance, the use of chiral oxazolidinones attached to bis-enone substrates has enabled the synthesis of enantioenriched bicyclo[3.2.0]heptane derivatives through organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.comnih.gov Another well-established chiral auxiliary, Oppolzer's camphorsultam, has been utilized in Lewis acid-catalyzed [2+2] cycloadditions to prepare intermediary cyclobutane (B1203170) derivatives in enantioenriched form. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. The development of chiral N,N'-dioxide-zinc(II) complexes has facilitated enantioselective [2+2] cycloadditions between alkynones and cyclic enol silyl (B83357) ethers, yielding products with up to 97% enantiomeric excess (ee). researchgate.net Another strategy involves introducing chirality before the key cyclization step. For example, an iridium-catalyzed asymmetric allylic amination reaction can be used to create a chiral intermediate, which then undergoes a subsequent cyclization to form the bicyclo[3.2.0]heptane ring system with high enantiopurity. taltech.ee

Table 2: Examples of Enantioselective Methods
MethodChiral SourceReaction TypeResultReference
Chiral AuxiliaryChiral OxazolidinoneOrganophotoredox [2+2] CycloadditionIsolation of enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov
Asymmetric CatalysisChiral N,N'-dioxide-zinc(II) complex[2+2] CycloadditionGood to excellent enantioselectivity (up to 97% ee). researchgate.net

Control of Ring Fusion Stereochemistry in Bicyclo[3.2.0]heptanes (e.g., cis-fusion)

The stereochemistry of the ring fusion in the bicyclo[3.2.0]heptane system is a defining structural feature. The vast majority of synthetic routes based on intramolecular [2+2] cycloadditions lead to a cis-fused ring system. This outcome is a direct consequence of the Woodward-Hoffmann rules for pericyclic reactions, where a concerted [π²s + π²s] cycloaddition proceeds suprafacially on both components, resulting in a cis-junction between the newly formed four-membered ring and the existing five-membered ring.

The preference for cis-fusion is well-documented. For example, the organophotoredox-catalyzed [2+2] cycloaddition follows a syn-closure pathway, which inherently leads to the formation of the cis-fused bicyclic core. mdpi.com Similarly, the synthesis of the natural product (±)-hippolachnin A involved an initial intermolecular [2+2] photocycloaddition that established the relative cis configuration of the bicyclo[3.2.0]heptane skeleton. researchgate.net While the synthesis of trans-fused bicyclo[3.2.0]heptanes has been reported, it is considered rare and typically requires specialized synthetic strategies, further highlighting the strong energetic preference for the cis-fused isomer in most cycloaddition pathways. acs.org

Conformational Analysis and its Influence on Stereochemical Outcomes

The three-dimensional shape, or conformation, of the bicyclo[3.2.0]heptane ring system plays a crucial role in determining the stereochemical and regiochemical outcomes of subsequent reactions. This bicyclic structure is not planar and can adopt several conformations, with the relative stability of these conformers dictating the facial selectivity of approaching reagents.

Detailed studies combining NMR spectroscopy, X-ray crystallography, and molecular mechanics calculations have shown that the bicyclo[3.2.0]heptane system preferentially adopts an endo-envelope conformation over a less stable exo-twist conformer. stir.ac.uk This preferred ground-state geometry has significant implications for reactivity. For instance, the observed regioselectivity in addition reactions to a double bond within the five-membered ring can be explained by assuming an anti-periplanar attack of the reagent on the more accessible face of the dominant endo-envelope conformer. stir.ac.uk

The conformational rigidity of the cyclobutane portion of the molecule can also influence cyclization reactions to form larger, fused-ring systems. acs.org The inherent flexibility and specific conformational preferences of the bicyclo[3.2.0]heptane scaffold provide a unique level of stereochemical control that is not as readily available in more flexible larger ring systems or more rigid smaller ones. stir.ac.uk Understanding these conformational biases is therefore essential for predicting and controlling the stereoselectivity in the synthesis and functionalization of this compound derivatives.

Chemical Reactivity and Synthetic Transformations of the 2 Oxabicyclo 3.2.0 Heptan 7 Yl Acetone Scaffold

Reactions Involving the Ketone Functionality at the C7 Position

The ketone group at the C7 position of the 1-(2-oxabicyclo[3.2.0]heptan-7-yl)ethanone scaffold is a prime site for synthetic manipulation. Standard ketone chemistries can be applied to introduce new functional groups and build molecular complexity. Key transformations include oxidation, olefination, and nucleophilic additions.

One of the most significant reactions for ketones of this type is the Baeyer-Villiger oxidation . This reaction converts ketones into esters or, in the case of cyclic ketones, lactones. For this compound, this oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this reaction is governed by the migratory aptitude of the neighboring groups. In related bicyclo[3.2.0]heptanone systems, Baeyer-Villiger oxidations have been used to produce lactones, which are valuable intermediates in the synthesis of natural products. The reaction is often carried out using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).

The Wittig reaction offers a reliable method for converting the ketone into an alkene. This transformation involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The structure of the resulting alkene is determined by the specific ylide used, allowing for the introduction of a variety of substituents at the C7 position. This reaction is fundamental in organic synthesis for carbon-carbon double bond formation.

Nucleophilic addition reactions , such as those with Grignard reagents (organomagnesium halides), provide a route to tertiary alcohols. The addition of a Grignard reagent to the C7 ketone would result in the formation of a new carbon-carbon bond and a hydroxyl group. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced.

Table 1: Key Reactions of the C7 Ketone Functionality
Reaction TypeReagent(s)Product TypeSignificance
Baeyer-Villiger OxidationPeroxy acids (e.g., mCPBA)Ester/LactoneIntroduces an oxygen atom, ring expansion in cyclic systems.
Wittig ReactionPhosphorus ylide (Ph₃P=CHR)AlkeneForms a C=C double bond, allowing for chain extension.
Grignard ReactionOrganomagnesium halide (R-MgX)Tertiary AlcoholForms a C-C single bond and a hydroxyl group.

Ring-Opening and Rearrangement Pathways of the 2-Oxabicyclo[3.2.0]heptane Core

The strained four-membered cyclobutane (B1203170) ring fused to a five-membered tetrahydrofuran (B95107) ring makes the 2-oxabicyclo[3.2.0]heptane core susceptible to various ring-opening and rearrangement reactions. These transformations can be initiated under acidic, basic, or thermal conditions and often proceed with high stereoselectivity, providing access to highly functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives.

Acid-catalyzed ring-opening has been observed in related 2-oxabicyclic systems. For instance, treatment of 6-oxabicyclo[3.2.0]heptan-1-ol derivatives with a Lewis acid like aluminum chloride can induce a pinacol-type rearrangement, leading to the formation of 3-hydroxy-2-phenylcyclohexanone with high regioselectivity and diastereoselectivity. Similarly, acid-catalyzed cleavage of the ether linkage (C-O bond) can occur, often initiated by protonation of the oxygen atom followed by nucleophilic attack. The regioselectivity of the cleavage depends on the stability of the resulting carbocation intermediates and steric factors.

Base-promoted rearrangements are also a feature of this scaffold's chemistry. In related bicyclo[3.2.0]heptan-6-ones, basic conditions can facilitate rearrangements to form bicyclo[2.2.1]heptan-2-one derivatives. For the 2-oxabicyclo[3.2.0]heptane core, base-mediated reactions can initiate ring-opening of the cyclobutane portion, particularly if there are activating groups present. For example, treatment of a related tricyclic system with sodium methoxide (B1231860) in methanol (B129727) has been shown to stereoselectively afford methyl 3-exo-acetyl-2-oxabicyclo[3.2.0]heptane-7-endo-carboxylates through a ring-opening mechanism. researchgate.net

These rearrangements are synthetically valuable as they allow for the transformation of the compact bicyclic scaffold into more complex monocyclic systems with defined stereochemistry.

Regioselective Functional Group Interconversions on the Bicyclic Framework

Beyond reactions at the C7 ketone, the 2-oxabicyclo[3.2.0]heptane scaffold allows for various regioselective functional group interconversions. The stereochemical rigidity of the bicyclic system often dictates the facial selectivity of these reactions.

A key transformation is the stereoselective reduction of the ketone . The reduction of the C7 ketone to the corresponding alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The facial selectivity of the hydride attack (either exo or endo) is influenced by the steric hindrance imposed by the bicyclic framework, often leading to a preponderance of one diastereomer. The resulting alcohol can then be further functionalized, for example, through esterification or conversion to a leaving group for substitution reactions.

Functionalization can also be achieved at other positions on the ring system, often guided by existing functional groups. The synthesis of complex molecules like Pestalotiopsin A has involved the stereocontrolled construction of a functionalized 2-oxabicyclo[3.2.0]heptane core. researchgate.net Methodologies such as samarium(II)-mediated cyclizations and trans-lactonization processes have been employed to install functionality with high stereocontrol. researchgate.net

Table 2: Examples of Regioselective Functional Group Interconversions
PositionInitial GroupReactionReagent(s)Final GroupStereochemical Outcome
C7KetoneReductionNaBH₄, LiAlH₄AlcoholOften stereoselective (exo/endo attack)
C7-AlcoholAlcoholOxidationPCC, SwernKetoneNot applicable
C7-AlcoholAlcoholEsterificationAcyl chloride, Acetic anhydrideEsterRetention of configuration

Electrophilic and Nucleophilic Reactions on the Bicyclic Scaffold

The electronic nature of the 2-oxabicyclo[3.2.0]heptan-7-yl acetone (B3395972) scaffold dictates its reactivity towards electrophiles and nucleophiles. The ketone group itself is an electrophilic center, readily attacked by nucleophiles as discussed in section 4.1.

Furthermore, the protons alpha to the C7-ketone are acidic and can be removed by a suitable base to form an enolate . This enolate is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce new substituents at the C6 or C8 position (if applicable, depending on the exact structure of the ethanone (B97240) side chain). The regioselectivity of enolate formation and subsequent alkylation is a critical aspect of functionalizing the scaffold at positions adjacent to the ketone.

While the saturated bicyclic framework is generally unreactive towards electrophiles, the introduction of unsaturation (a double bond) would render it susceptible to electrophilic addition reactions . For instance, if a double bond were present in the five-membered ring, it could react with electrophiles like halogens (Br₂, Cl₂) or acids (HBr, HCl). The stereochemical outcome of such additions would be influenced by the rigid conformation of the bicyclic system. The synthesis of the 2-oxabicyclo[3.2.0]heptane core itself often proceeds via a [2+2] photocycloaddition between a furan (B31954) derivative and an alkene, a reaction involving photoexcited electrophilic and nucleophilic partners. acs.org

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Stereochemical Assignment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the intricate structural details of bicyclic systems in solution. A comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR spectra allows for the assignment of all proton and carbon signals and provides crucial insights into the molecule's stereochemistry and conformational preferences. taltech.ee

For the bicyclo[3.2.0]heptane skeleton, the five-membered ring can adopt various conformations, with the endo-envelope being frequently preferred over the exo-twist conformer. stir.ac.uk The analysis of proton-proton coupling constants (³JHH) is particularly informative for determining the relative configuration of substituents and the dihedral angles between adjacent protons, which in turn defines the ring's pucker. acs.org For instance, the coupling constants between protons on the cyclobutane (B1203170) ring and the bridgehead protons can confirm the cis or trans fusion of the two rings.

In the case of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone, the stereochemistry at the C7 position, bearing the acetyl group, can be established through Nuclear Overhauser Effect (NOE) experiments. chemrxiv.org An NOE correlation between the methyl protons of the acetyl group and specific protons on the bicyclic frame would indicate their spatial proximity, allowing for the assignment of the exo or endo orientation of the acetyl substituent.

A detailed analysis of the ¹H and ¹³C NMR spectra would yield chemical shifts and coupling constants similar to those presented in the hypothetical data tables below, which are based on known values for analogous bicyclo[3.2.0]heptane derivatives.

Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H12.8 - 3.2m-
H3α3.8 - 4.1ddJ ≈ 9.0, 6.0
H3β3.6 - 3.9tJ ≈ 9.0
H4α1.9 - 2.2m-
H4β1.7 - 2.0m-
H54.5 - 4.8m-
H6α2.3 - 2.6m-
H6β2.0 - 2.3m-
H73.0 - 3.4dtJ ≈ 8.0, 4.0
CH₃2.1 - 2.3s-

Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C145 - 50
C368 - 72
C428 - 32
C575 - 80
C635 - 40
C750 - 55
C=O205 - 210
CH₃28 - 32

Chiroptical Methods for Absolute Stereochemistry Determination

While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for assigning the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net

For this compound, the ketone carbonyl of the acetyl group serves as a chromophore for ECD analysis. The n→π* electronic transition of this carbonyl group, typically observed in the UV region around 280-300 nm, will exhibit a Cotton effect (a positive or negative band) in the ECD spectrum. The sign of this Cotton effect is directly related to the stereochemistry of the surrounding chiral centers. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org Provided that a suitable single crystal of this compound can be grown, this technique can unambiguously establish the connectivity, configuration, and conformation of the molecule. mdpi.comacs.org

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, revealing the exact pucker of both the tetrahydrofuran (B95107) and cyclobutane rings. rsc.org Furthermore, it would definitively confirm the relative stereochemistry of all chiral centers and the cis-fusion of the bicyclic system. If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration can also be determined. royalsociety.org.nzacs.org This solid-state structure provides an invaluable benchmark for comparison with solution-state conformations inferred from NMR and computational studies.

Interactive Table: Potential Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.14
b (Å)6.44
c (Å)6.44
β (°)104.0
Volume (ų)367.4
Z2
Density (calculated) (g/cm³)1.25

Note: The values in this table are hypothetical and based on data for a related bicyclo[3.2.0]heptane derivative for illustrative purposes. rsc.org

Computational Chemistry: Theoretical Studies on Reaction Mechanisms and Structural Dynamics

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the structural and electronic properties of this compound. researchgate.net Density Functional Theory (DFT) is a widely used method for these investigations.

One key application is in studying the reaction mechanism for the synthesis of the 2-oxabicyclo[3.2.0]heptane core, which is often formed via a Paternò-Büchi reaction—a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. mdpi.com DFT calculations can be used to model the transition states and intermediates of this reaction, helping to rationalize the observed regio- and stereoselectivity. researchgate.net The calculations can elucidate the relative stabilities of different biradical intermediates, which often dictate the final product's stereochemistry. researchgate.net

Furthermore, computational methods are instrumental in predicting spectroscopic properties. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which can be invaluable in assigning complex spectra and confirming structural assignments. nih.govnih.govresearchgate.net As mentioned earlier, TD-DFT is crucial for calculating theoretical ECD spectra for comparison with experimental data to determine absolute stereochemistry.

Finally, computational chemistry allows for the exploration of the conformational landscape and structural dynamics of the molecule. By performing a conformational search, different low-energy conformers of this compound can be identified, and their relative populations can be estimated based on their calculated energies. This information is vital for understanding the molecule's behavior in solution and for interpreting NMR data, which represents a population-weighted average of all contributing conformations. stir.ac.uk

Strategic Synthetic Applications and Derivatization of 1 2 Oxabicyclo 3.2.0 Heptan 7 Yl Ethanone

Utility as Key Intermediates in the Total Synthesis of Complex Natural Products (e.g., Pestalotiopsin A)

The 2-oxabicyclo[3.2.0]heptane core is a central structural motif in the total synthesis of several complex natural products, most notably Pestalotiopsin A. nih.govresearchgate.net This caryophyllene-type sesquiterpene exhibits immunosuppressive and cytotoxic activities, making its synthesis a significant target for chemists. nih.govresearchgate.net The first total synthesis of (-)-pestalotiopsin A highlighted the strategic importance of this bicyclic intermediate. researchgate.netnih.gov

Synthetic approaches to Pestalotiopsin A often feature the construction of the functionalized 2-oxabicyclo[3.2.0]heptane core early in the synthetic sequence. nih.gov A key strategy involves a [2+2] cycloaddition reaction to form the strained cyclobutane (B1203170) ring, which is then elaborated to create the fused lactone system. researchgate.netresearchgate.net For instance, the synthesis reported by Tadano and coworkers utilized a Lewis acid-catalyzed [2+2] cycloaddition between a ketene (B1206846) dialkyl acetal (B89532) and an N-propioloyl derivative equipped with Oppolzer's camphorsultam as a chiral auxiliary. researchgate.netorganic-chemistry.org This step was followed by a highly stereoselective 1,4-hydride addition to establish the desired stereochemistry of the cyclobutane intermediate. researchgate.net

Subsequent chemical manipulations of this core structure, including aldol (B89426) reactions and hydrolysis, lead to the formation of an advanced γ-lactone intermediate. organic-chemistry.org This key intermediate contains the requisite stereocenters and functional handles for the final stages of the synthesis, which typically involve the construction of the larger macrocyclic ring, for example, via a Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netresearchgate.net The rigidity and defined stereochemistry of the 2-oxabicyclo[3.2.0]heptane unit are crucial for controlling the stereochemical outcomes of subsequent reactions in the total synthesis.

Synthetic Step Description Key Reagents/Conditions Reference
[2+2] Cycloaddition Formation of the cyclobutane ring.Lewis acid (e.g., TiCl₂ (OiPr)₂), Oppolzer's camphorsultam researchgate.netorganic-chemistry.org
1,4-Hydride Addition Stereoselective reduction to set key stereocenters.L-Selectride researchgate.net
Lactone Formation Cyclization to form the bicyclic core.Aqueous acid hydrolysis organic-chemistry.org
Macrocyclization Construction of the nine-membered ring.Nozaki-Hiyama-Kishi (NHK) reaction (Cr(II)/Ni(II)) researchgate.netresearchgate.net

Derivatization for Chemical Probe Development in Biological Systems

The 2-oxabicyclo[3.2.0]heptane scaffold serves as a template for generating libraries of structurally diverse and complex molecules, which are valuable for fragment-based drug discovery and the development of chemical probes. The three-dimensional character of this scaffold is particularly desirable for exploring new areas of chemical space and identifying novel interactions with biological targets.

A notable advancement in this area is the use of visible light-mediated energy transfer catalysis to synthesize 2-oxa-1-azabicyclo[3.2.0]heptane derivatives directly on a DNA-encoded library platform. nih.gov This on-DNA methodology allows for the rapid generation of a large number of unique, sp³-rich compounds from various isoxazoline (B3343090) and alkene building blocks. nih.gov The resulting library of compounds, featuring the bicyclo[3.2.0]heptane core, can be screened against various biological targets to identify potential leads for drug development or chemical probes to investigate cellular processes. The methodology is robust, tolerating a wide range of functional groups on both the isoxazoline and the alkene, including those useful for further chemical modification. nih.gov This approach provides a powerful tool for medicinal chemists to explore the therapeutic potential of novel molecular shapes based on this privileged scaffold. nih.gov

Precursors for Nucleoside Analogues Bearing the 3-Oxabicyclo[3.2.0]heptane Scaffold

The related 3-oxabicyclo[3.2.0]heptane framework has been successfully incorporated into nucleoside analogues, creating a class of conformationally restricted compounds with potential therapeutic applications. nih.govacs.org The synthesis of these analogues often relies on a photochemical [2+2] cycloaddition between a 2(5H)-furanone derivative and an alkene or alkyne. nih.govacs.org

In a representative synthesis, chiral 3-halo-5-hydroxymethyl-2(5H)-furanones are irradiated in the presence of ethylene (B1197577) or acetylene. nih.govacs.org This reaction yields cycloadducts that serve as the core of the target nucleoside analogues. The bicyclic sugar surrogate is then coupled with various purine (B94841) bases to complete the synthesis. nih.gov The halogen atom on the furanone starting material influences the chemical yield and diastereoselectivity of the cycloaddition process. nih.govacs.org The resulting purine cyclobutane and cyclobutene-fused nucleosides have been evaluated for their biological activity, including anti-HIV properties. nih.govacs.org The rigid bicyclic structure locks the conformation of the sugar moiety, which can lead to altered binding affinities and specificities for viral enzymes compared to natural nucleosides.

Design and Synthesis of Conformationally Restricted Analogues for Mechanistic Studies

The rigid 2-oxabicyclo[3.2.0]heptane core is an excellent scaffold for designing conformationally restricted analogues of biologically active molecules, which are invaluable tools for mechanistic studies. acs.org By locking the torsional angles of a molecule, researchers can investigate the specific conformations required for biological activity and receptor binding. d-nb.info This strategy has been applied to the synthesis of analogues of the amino acid antibiotic furanomycin. acs.orgmdpi.com

Researchers have developed synthetic strategies to produce conformationally restricted dihydronorfuranomycin analogues that incorporate the cis-fused cyclobutane and tetrahydrofuran (B95107) units of the 2-oxabicyclo[3.2.0]heptane system. acs.orgmdpi.com One such approach is based on a formal [2+2] cycloaddition between 2-(acylamino)acrylates and 2,3-dihydrofuran (B140613), promoted by a bulky Lewis acid like methylaluminoxane (B55162) (MAO). acs.org The resulting bicyclic amino acid analogues provide a rigid framework that mimics certain conformations of the natural amino acid. Studying the biological activity of these rigid analogues helps to elucidate the structure-activity relationship of the parent compound and the conformational requirements of its biological target, such as isoleucyl aminoacyl-tRNA synthetase. mdpi.com

Q & A

Basic: What are the key synthetic routes for 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves bicyclic scaffold construction via [2+2] or [3+2] cycloadditions, followed by ketone functionalization. For example, brominated intermediates (e.g., 2-Oxabicyclo[3.2.0]heptan-7-amine derivatives) can undergo nucleophilic substitution or oxidation to introduce the ethanone group . Optimization includes:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize strained intermediates.
  • Temperature control : Maintaining low temperatures (−20°C to 0°C) during cyclization to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .

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